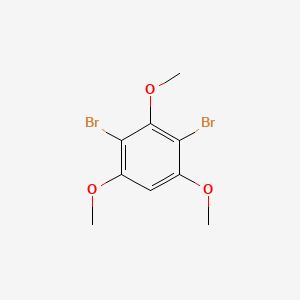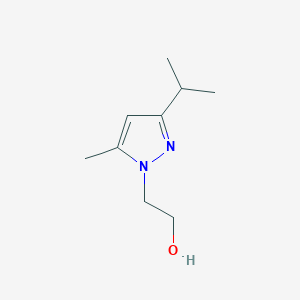![molecular formula C11H19NO2Si B14138580 10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene CAS No. 89101-71-3](/img/structure/B14138580.png)
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is a spiro compound characterized by a unique structure that includes oxygen, nitrogen, and silicon atoms within its ring system. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene typically involves the formation of the spiro ring system through a series of cyclization reactions. One common method involves the reaction of a silicon-containing precursor with an ethyl-substituted dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Aplicaciones Científicas De Investigación
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a model compound for studying spiro ring systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spiro ring system but differ in the specific atoms and functional groups present.
1,3-Dioxane derivatives: Compounds with a dioxane ring system, which may exhibit similar chemical properties but lack the spiro configuration.
1,3-Oxathiane derivatives: These compounds contain an oxathiane ring and may have similar stereochemistry but different reactivity.
Uniqueness
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is unique due to its combination of oxygen, nitrogen, and silicon atoms within a spiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89101-71-3 |
|---|---|
Fórmula molecular |
C11H19NO2Si |
Peso molecular |
225.36 g/mol |
Nombre IUPAC |
10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-2,4-diene |
InChI |
InChI=1S/C11H19NO2Si/c1-2-12-6-8-13-15(14-9-7-12)10-4-3-5-11-15/h3-5,10H,2,6-9,11H2,1H3 |
Clave InChI |
ZHXBMWPZWDMJMJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCO[Si]2(CC=CC=C2)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
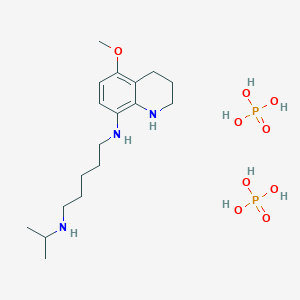
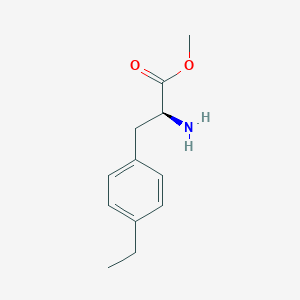
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)


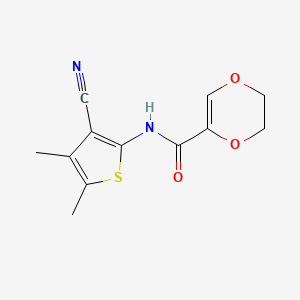
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
